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molecular formula C6H9NO2 B1265537 1-Acetyl-2-pyrrolidone CAS No. 932-17-2

1-Acetyl-2-pyrrolidone

Cat. No. B1265537
M. Wt: 127.14 g/mol
InChI Key: YLHUPYSUKYAIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012969B2

Procedure details

A mixture of 112 g of 2-pyrrolidinone (9) and 249 mL of acetic anhydride was heated at reflux for 2 hours. The resultant mixture was allowed to cool to room temperature, was concentrated in vacuo, and was distilled (0.8 mm Hg, 68° C.) to provide 160 g of N-acetyl-2-pyrrolidinone (4) in 96% yield.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
249 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[C:7](OC(=O)C)(=[O:9])[CH3:8]>>[C:7]([N:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
249 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
was distilled (0.8 mm Hg, 68° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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